molecular formula C22H15F2NO3 B6693572 N-(2,4-difluoro-6-phenylphenyl)-1-oxo-3,4-dihydroisochromene-3-carboxamide

N-(2,4-difluoro-6-phenylphenyl)-1-oxo-3,4-dihydroisochromene-3-carboxamide

Cat. No.: B6693572
M. Wt: 379.4 g/mol
InChI Key: KCQJFXWLNLKKJB-UHFFFAOYSA-N
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Description

N-(2,4-difluoro-6-phenylphenyl)-1-oxo-3,4-dihydroisochromene-3-carboxamide: is a synthetic organic compound characterized by its unique structure, which includes a dihydroisochromene core and difluorophenyl groups

Properties

IUPAC Name

N-(2,4-difluoro-6-phenylphenyl)-1-oxo-3,4-dihydroisochromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15F2NO3/c23-15-11-17(13-6-2-1-3-7-13)20(18(24)12-15)25-21(26)19-10-14-8-4-5-9-16(14)22(27)28-19/h1-9,11-12,19H,10H2,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCQJFXWLNLKKJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC(=O)C2=CC=CC=C21)C(=O)NC3=C(C=C(C=C3F)F)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15F2NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-difluoro-6-phenylphenyl)-1-oxo-3,4-dihydroisochromene-3-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the dihydroisochromene core: This can be achieved through a cyclization reaction of an appropriate precursor, such as a phthalide derivative, under acidic or basic conditions.

    Introduction of the difluorophenyl groups: This step often involves a nucleophilic aromatic substitution reaction where fluorine atoms are introduced using reagents like diethylaminosulfur trifluoride (DAST) or similar fluorinating agents.

    Amidation reaction: The final step involves the formation of the carboxamide group through a reaction between the carboxylic acid derivative of the dihydroisochromene and an amine, typically under dehydrating conditions using reagents like dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors and automated synthesis equipment to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-difluoro-6-phenylphenyl)-1-oxo-3,4-dihydroisochromene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the carbonyl group to alcohols using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, introducing different functional groups depending on the reagents used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Halogenating agents, nitrating agents, sulfonating agents

Major Products

    Oxidation: Ketones, carboxylic acids

    Reduction: Alcohols

    Substitution: Halogenated, nitrated, or sulfonated derivatives

Scientific Research Applications

N-(2,4-difluoro-6-phenylphenyl)-1-oxo-3,4-dihydroisochromene-3-carboxamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.

    Materials Science: The compound’s unique structure makes it a candidate for use in organic electronics and photonics.

    Biological Studies: It is used in research to understand its interactions with biological macromolecules and its effects on cellular pathways.

Mechanism of Action

The mechanism of action of N-(2,4-difluoro-6-phenylphenyl)-1-oxo-3,4-dihydroisochromene-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The difluorophenyl groups enhance its binding affinity and specificity, while the dihydroisochromene core provides structural stability. The compound may inhibit or activate certain pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-N-(2,4-difluoro-6-phenylphenyl)-3-fluorobenzamide
  • 1-(2,4-difluoro-6-phenylphenyl)-3-(2,3-dihydroxypropyl)urea
  • 3-(diethylsulfamoyl)-N-(2,4-difluoro-6-phenylphenyl)benzamide

Uniqueness

N-(2,4-difluoro-6-phenylphenyl)-1-oxo-3,4-dihydroisochromene-3-carboxamide stands out due to its specific combination of functional groups and structural features, which confer unique chemical reactivity and biological activity compared to its analogs.

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